molecular formula C16H19ClN6OS B2673857 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide CAS No. 854025-87-9

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide

Cat. No.: B2673857
CAS No.: 854025-87-9
M. Wt: 378.88
InChI Key: SBBVUGZAOPZEJK-UHFFFAOYSA-N
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Description

This compound features a tetrazole ring substituted with a 4-chlorophenyl group at the 1-position, linked via a sulfanyl (-S-) group to a propanamide backbone. The N-terminal of the propanamide is further substituted with a 2-cyano-3-methylbutan-2-yl group. The cyano group may influence electronic properties and metabolic stability.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6OS/c1-10(2)16(4,9-18)19-14(24)11(3)25-15-20-21-22-23(15)13-7-5-12(17)6-8-13/h5-8,10-11H,1-4H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBVUGZAOPZEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-chlorophenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the tetrazole ring.

    Amidation Reaction: The final step involves the reaction of the sulfanyl-tetrazole intermediate with 2-cyano-3-methylbutan-2-ylamine to form the desired propanamide. This step typically uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: Pd/C with H₂, sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure and functional groups.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide involves its interaction with biological targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Heterocycle Substituents Key Functional Groups Molecular Weight (approx.) logP (Predicted)
Target Compound Tetrazole 4-chlorophenyl, sulfanyl, propanamide, 2-cyano-3-methylbutan-2-yl Tetrazole, sulfanyl, cyano, amide ~420 g/mol ~2.5
ZINC01029685: 2-[1-[4-(dimethylamino)phenyl]tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide Tetrazole 4-(dimethylamino)phenyl, sulfanyl, acetamide, 4-isopropylphenyl Tetrazole, dimethylamino, acetamide ~440 g/mol ~3.0
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-chlorophenyl, chloro, cyano, acetamide Pyrazole, chloro, cyano, amide ~320 g/mol ~2.8
Thiazolylmethylcarbamate analogs (e.g., ) Thiazole Hydroperoxypropan-2-yl, ureido, carbamate Thiazole, hydroperoxy, carbamate ~600 g/mol ~1.8
Metconazole () Triazole 4-chlorophenyl, cyclopentanol, triazole Triazole, chlorophenyl, hydroxyl ~330 g/mol ~3.5

Key Observations:

Heterocycle Influence: The tetrazole in the target compound and ZINC01029685 provides strong hydrogen-bonding capacity (four nitrogen atoms), enhancing interactions with biological targets like kinases . Thiazole () introduces sulfur-mediated hydrophobic interactions, while triazole () improves metabolic stability in pesticidal agents .

Substituent Effects: The 4-chlorophenyl group in the target compound and ’s pyrazole analog increases lipophilicity and steric bulk, favoring membrane penetration. Hydroperoxy groups () may confer oxidative reactivity, limiting stability but enabling unique mechanisms of action .

Stability and Reactivity

  • Absolute Hardness (η) : The target compound’s η (calculated via Mulliken’s formula, η = ½(I - A)) is likely lower than triazole-based pesticides (e.g., metconazole), indicating higher softness and reactivity .
  • Hydrolytic Stability : The sulfanyl bridge may be susceptible to oxidation compared to ’s thiazole-carbamates, which stabilize via conjugated π-systems .

Research Findings and Methodological Considerations

  • Crystallography : SHELX software () could resolve the target compound’s crystal structure, highlighting bond lengths and angles critical for activity .
  • Binding Affinity : Compared to ’s pyrazole analog, the tetrazole’s additional nitrogen may improve binding to metalloenzymes or nucleic acids.

Biological Activity

The compound 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide is a member of the tetrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique functional groups, including a tetrazole ring and a sulfanyl moiety, contributing to its biological activity. The structural formula is as follows:

C12H14ClN5OS\text{C}_{12}\text{H}_{14}\text{ClN}_5\text{OS}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfanyl derivatives can inhibit the growth of various bacterial strains. In particular, derivatives containing tetrazole rings have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Properties

Tetrazole-containing compounds have been investigated for their anticancer potential. For example, similar derivatives have shown effectiveness in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on related compounds.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. In particular, it may act as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of urease has also been reported, suggesting potential applications in treating infections caused by urease-producing bacteria.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes : Binding studies indicate that the compound interacts with key enzymes involved in metabolic pathways.
  • Cellular Uptake : The presence of a lipophilic group enhances cellular permeability, allowing for effective intracellular action.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate ROS levels, leading to oxidative stress in cancer cells and subsequent cell death.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various sulfanyl derivatives found that those containing tetrazole rings showed a significant reduction in bacterial load in infected models.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited proliferation at micromolar concentrations.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Utilize a two-step approach involving (1) tetrazole ring formation via [2+3] cycloaddition of nitriles with sodium azide under catalytic conditions, followed by (2) sulfanyl-propanoic acid coupling with the cyano-methylbutan-2-yl amine intermediate. To optimize yields, employ statistical design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce experimental runs while identifying critical parameters .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, HSQC, HMBC) to resolve the tetrazole and cyano moieties, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Pair this with reversed-phase HPLC using a C18 column (2.6 µm particle size, 100 Å pore) and acetonitrile/water gradient elution to assess purity. Cross-validate with IR spectroscopy for functional group identification (e.g., C≡N stretch at ~2250 cm⁻¹) .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 isoforms or kinase panels) due to the tetrazole group’s known role in metalloenzyme interactions. Use microplate-based fluorometric or colorimetric assays with positive controls (e.g., ketoconazole for CYP3A4 inhibition). Include cytotoxicity profiling (e.g., MTT assay on HEK-293 cells) to establish selectivity indices .

Advanced Research Questions

Q. What computational approaches can predict the binding affinity of this compound to biological targets, and how can they guide derivative design?

  • Methodological Answer : Apply density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Use molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., bacterial FabH or fungal lanosterol demethylase) to prioritize derivatives. Implement molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be systematically resolved?

  • Methodological Answer : Conduct meta-analysis using standardized protocols (e.g., OECD Test Guidelines) to control variables like cell passage number, serum concentration, and incubation time. Validate assay reproducibility via inter-laboratory studies. Employ orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) to confirm mechanism-activity relationships. Use ANOVA with post-hoc Tukey tests to identify outliers .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties, such as metabolic stability or bioavailability?

  • Methodological Answer : Modify the sulfanyl linker (e.g., replacing with sulfonyl or methylene groups) to reduce oxidative metabolism. Assess logP via shake-flask method or computational tools (ALOGPS) to balance lipophilicity (target logP 2–3). Perform in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. For bioavailability, use Caco-2 cell monolayers to predict intestinal permeability .

Q. How can heterogeneous catalytic systems be designed for scalable synthesis while minimizing byproducts?

  • Methodological Answer : Employ immobilized catalysts (e.g., Pd/C or polymer-supported reagents) for tetrazole cyclization to enhance recyclability. Use flow chemistry with packed-bed reactors to improve heat/mass transfer. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Apply green chemistry principles (e.g., solvent substitution with 2-MeTHF) to reduce waste .

Methodological Resources

  • Experimental Design : Leverage CRDC subclass RDF2050112 for reaction fundamentals and reactor design frameworks .
  • Safety Compliance : Adhere to protocols in Chemical Hygiene Plan and Safety Regulations for advanced labs, including 100% safety exam compliance before experimentation .
  • Data Validation : Cross-reference with PubChem’s computed properties (e.g., InChI key, SMILES) for structural accuracy .

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